molecular formula C16H24BNO3 B8251105 N-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8251105
M. Wt: 289.2 g/mol
InChI Key: BBGPYBFCVOCFBO-UHFFFAOYSA-N
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Description

N-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a benzamide group attached to a boronic ester, specifically a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

    Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This can be done by reacting an appropriate aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. For example, the reaction of 3-bromo-N-isopropylbenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired product.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature is typically maintained between 80-100°C, and the reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic ester group in N-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo oxidation reactions to form the corresponding boronic acid or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the benzamide group or other functional groups present in the molecule.

    Substitution: The boronic ester group can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, or other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as tetrahydrofuran or dimethylformamide are commonly used.

Major Products Formed:

    Oxidation: Boronic acids or other oxidized derivatives.

    Reduction: Reduced forms of the benzamide group or other functional groups.

    Substitution: New carbon-carbon bonded products, such as biaryl compounds.

Scientific Research Applications

Chemistry: N-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is widely used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound can be used to synthesize bioactive molecules that may have potential therapeutic applications. Its derivatives can be explored for their biological activity and potential as drug candidates.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic materials. Its role as an intermediate in the synthesis of these materials makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of N-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is primarily related to its ability to participate in chemical reactions as a boronic ester. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. In biological systems, boronic esters can interact with enzymes and other proteins, potentially inhibiting their activity or modifying their function.

Comparison with Similar Compounds

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Comparison:

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is similar in structure but lacks the benzamide group, making it less versatile in certain synthetic applications.
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine contains a pyridine ring instead of a benzamide group, which can influence its reactivity and applications.
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a simpler boronic ester without additional functional groups, making it a more basic reagent in organic synthesis.

N-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide stands out due to its unique combination of a boronic ester and a benzamide group, providing a versatile platform for various chemical and biological applications.

Properties

IUPAC Name

N-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3/c1-11(2)18-14(19)12-8-7-9-13(10-12)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGPYBFCVOCFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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